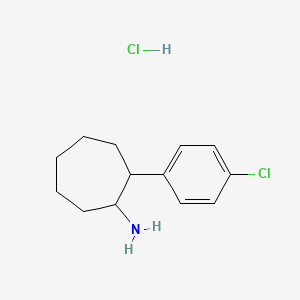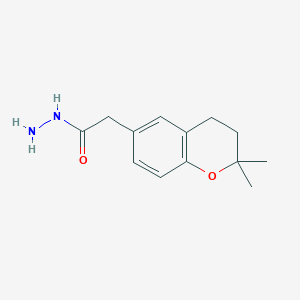
2-(2,2-二甲基-3,4-二氢-2H-香豆素-6-基)乙酰肼
描述
2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide (2-DMAH) is a heterocyclic compound with a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The compound has been studied extensively in recent years, and its potential applications in scientific research are numerous.
科学研究应用
合成和抗菌活性
- 合成和衍生物形成: 这种化合物是合成各种衍生物的关键中间体,如席夫碱、乙酸肼和其他具有潜在生物活性的化合物(Čačić, Trkovnik, Čačić, & Has-Schon, 2006)。
- 抗菌性能: 从2-(2,2-二甲基-3,4-二氢-2H-香豆素-6-基)乙酰肼合成的新衍生物已被评估对各种细菌菌株的抗菌活性(Mishra et al., 2014)。
甲基取代香豆酚的合成
- 合成和表征: 这种化合物已被用于合成甲基取代香豆酚,维生素K的类似物,在营养生物化学领域具有重要意义(Maruyama, Tobimatsu, & Naruta, 1979)。
新化合物和方法
- 新化合物的开发: 使用2-(2,2-二甲基-3,4-二氢-2H-香豆素-6-基)乙酰肼进行的各种反应和方法已导致新化合物的产生,增强了制药研究中化学合成的范围(Ara, Khan, & Tasneem, 2009)。
药物应用
- 抗炎和抗惊厥活性: 一些衍生物显示出在抗炎和抗惊厥活性方面的潜力,可以进一步探索用于治疗应用(Adsule, Chabukswar, & Nanaware, 2021)。
癌症治疗中的结构与活性关系
- 癌症治疗的发展: 对基于2,2-二甲基-2H-香豆素的化合物的结构活性关系研究为开发癌症治疗提供了见解,突显了该化合物在肿瘤学研究中的相关性(Mun et al., 2012)。
多组分合成
- 创新合成方法: 该化合物已被用于一锅多组分合成方法,展示了其在高效创建复杂化学结构中的实用性(Pavurala & Vedula, 2015)。
作用机制
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit dual scavenging action against reactive oxygen species (ros) and reactive nitrogen species (rns) .
Biochemical Pathways
It has been suggested that it may inhibit lipid peroxidation reactions caused by peroxynitrite anions .
Result of Action
It has been suggested that it may prevent damage to skin cells caused by peroxynitrite anions and nitric oxide .
Action Environment
It has been suggested that it may inhibit the production of reactive oxygen species caused by ultraviolet a radiation, thereby exerting anti-pollution effects and purifying the skin .
生化分析
Biochemical Properties
2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The interactions between 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide and these enzymes can lead to changes in the catalytic efficiency and substrate specificity of the enzymes, thereby affecting the overall biochemical pathways in which they are involved .
Cellular Effects
The effects of 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide has been shown to inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide can change over time due to its stability and degradation properties. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide on cellular function can vary depending on the specific experimental conditions and the duration of exposure . In some cases, prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide in animal models can vary with different dosages. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and overall health, while high doses can lead to toxic or adverse effects . For instance, at low doses, 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide has been observed to enhance antioxidant defenses and improve metabolic efficiency . At high doses, this compound can induce oxidative damage, disrupt cellular homeostasis, and cause tissue toxicity .
Metabolic Pathways
2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates that can further participate in biochemical reactions . Additionally, 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide can influence the levels of key metabolites, such as glucose and lipids, by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and ATP-binding cassette transporters . Once inside the cells, 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of 2-(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetohydrazide in these organelles can influence its interactions with other biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)6-5-10-7-9(8-12(16)15-14)3-4-11(10)17-13/h3-4,7H,5-6,8,14H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHHUSDGGRJBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


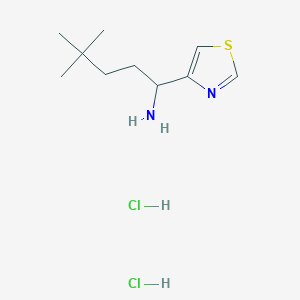

![10,13-Dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B1434840.png)

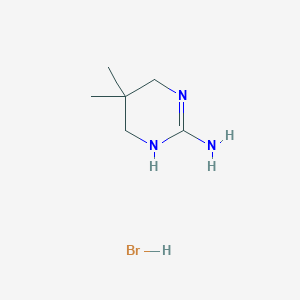

![N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride](/img/structure/B1434849.png)
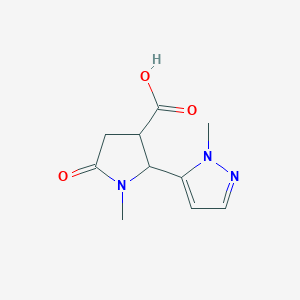

![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B1434856.png)


